molecular formula C15H14BrNO5S B4937368 4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate

4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate

Cat. No.: B4937368
M. Wt: 400.2 g/mol
InChI Key: BYZMCWKOMSEWAY-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The process often includes electrophilic aromatic substitution reactions to introduce the bromine and methoxy groups, followed by sulfonation to add the sulfonate group. The acetamido group is introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include the use of catalysts to speed up the reactions and reduce the formation of by-products. The process is carefully controlled to maintain the integrity of the functional groups.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce the bromine or sulfonate groups to simpler forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield simpler aromatic compounds.

Scientific Research Applications

4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-bromo-2-methoxybenzoate: This compound shares a similar core structure but lacks the sulfonate group.

    4-Acetamidophenyl 5-bromo-2-methoxybenzoic acid: Similar structure with a carboxylic acid group instead of the sulfonate group.

Uniqueness

4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where sulfonate functionality is required.

Properties

IUPAC Name

(4-acetamidophenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-10(18)17-12-4-6-13(7-5-12)22-23(19,20)15-9-11(16)3-8-14(15)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMCWKOMSEWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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